molecular formula C22H22FN3O3S B14101304 6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14101304
M. Wt: 427.5 g/mol
InChI Key: JLLFIUZMPLXFHU-UHFFFAOYSA-N
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Description

6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core, a piperidine ring, and a phenylthio group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions involving piperidine derivatives.

    Incorporation of the Phenylthio Group: The phenylthio group can be introduced through thiolation reactions using reagents like thiophenol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Unique due to its specific substitution pattern and functional groups.

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of a quinazoline core, a piperidine ring, and a phenylthio group, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H22FN3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

6-fluoro-3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C22H22FN3O3S/c23-15-6-7-19-18(14-15)21(28)26(22(29)24-19)16-8-11-25(12-9-16)20(27)10-13-30-17-4-2-1-3-5-17/h1-7,14,16H,8-13H2,(H,24,29)

InChI Key

JLLFIUZMPLXFHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)CCSC4=CC=CC=C4

Origin of Product

United States

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